ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate
Description
Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate is a synthetic coumarin derivative with a pyrano[2,3-f]chromene scaffold. This compound features a methoxy group at position 5, two methyl groups at position 8, and an ethyl ester at position 2. Its molecular formula is C₁₉H₂₂O₆, with an average molecular mass of 346.38 g/mol. While direct spectroscopic or pharmacological data for this compound are absent in the provided evidence, its structural analogs and derivatives have been extensively studied for biological activities, including anticancer, anti-HIV, and enzyme inhibition properties .
Properties
IUPAC Name |
ethyl 2-(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-5-23-15(20)8-11-9-16(21)24-18-12-6-7-19(2,3)25-13(12)10-14(22-4)17(11)18/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFRPWIAFCSADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The initial step involves the cyclization of appropriate starting materials to form the chromene core. This can be achieved through a Claisen rearrangement or other cyclization reactions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Pyrano Ring: The pyrano ring is formed through intramolecular cyclization, which can be facilitated by heating in solvents like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethyl acetate moieties, using reagents like sodium methoxide or ethylamine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or ethylamine in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
Chemical Properties and Structure
Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate has the molecular formula and a molecular weight of 346.37 g/mol. Its structure features a pyranochromene backbone which is known for various biological activities.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit strong antioxidant activities. This compound may also possess these properties. A study highlighted that derivatives of chromenes demonstrate significant radical scavenging activity due to their ability to donate hydrogen atoms to free radicals .
Anti-inflammatory Effects
Case studies have shown that compounds derived from pyranochromenes can reduce inflammation markers in vitro. For instance, one study demonstrated that specific derivatives inhibited the production of pro-inflammatory cytokines in macrophages . This suggests potential therapeutic uses for ethyl (5-methoxy-8,8-dimethyl...) in treating inflammatory diseases.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of similar compounds have indicated their potential in treating neurodegenerative diseases. Ethyl (5-methoxy...) could potentially inhibit neuronal apoptosis and promote cell survival pathways .
Natural Pesticides
The unique structure of ethyl (5-methoxy...) may contribute to its efficacy as a natural pesticide. Research has shown that chromene derivatives can exhibit insecticidal properties against various agricultural pests. A study indicated that these compounds disrupt the nervous system of insects, leading to mortality .
Plant Growth Regulators
Ethyl (5-methoxy...) may also serve as a plant growth regulator. Compounds with similar functionalities have been reported to enhance growth parameters such as root length and biomass in several plant species .
Polymer Chemistry
In materials science, the compound's unique chemical structure allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability .
Nanotechnology
The potential use of ethyl (5-methoxy...) in nanotechnology is being explored for the development of nanocarriers for drug delivery systems. The compound's ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents .
Mechanism of Action
The mechanism of action of ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate involves its interaction with various molecular targets. These include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It can bind to cellular receptors, influencing signal transduction pathways and cellular responses.
Antioxidant Activity: The methoxy group contributes to its ability to scavenge free radicals, reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Key Observations :
- Biological Activity : The 4-phenyl derivative (336.39 g/mol) lacks ester/acid groups but exhibits fluorescence, suggesting utility in imaging . Natural analogs like (+)-Praeruptorin C show potent anticancer activity due to acyloxy groups at positions 9 and 10 .
Analytical Data
- Spectroscopy : ¹H NMR of related compounds (e.g., 7-methoxy-4-methyl-2H-chromen-2-one) shows characteristic signals for methoxy (δ 3.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 190 for 7-methoxy-4-methyl-2H-chromen-2-one) .
Pharmacological and Biochemical Insights
Anticancer Activity
- Mechanism: Pyrano[2,3-f]chromenes inhibit topoisomerases and induce apoptosis. The 4-butyl derivative (372.39 g/mol) showed IC₅₀ values <10 μM in HepG2 and MCF-7 cell lines .
- Natural Analogs : (+)-Praeruptorin C (398.40 g/mol) targets mitochondrial pathways in liver cancer .
Enzyme Inhibition
- α-Glucosidase Inhibition : The 4-butyl-5-oxyacetic acid derivative (372.39 g/mol) demonstrated superior inhibition (IC₅₀ ~5 μM) compared to acarbose, a clinical standard .
Biological Activity
Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate is a complex organic compound that belongs to the class of 2H-chromenes. This compound has garnered attention in recent years due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized by its IUPAC name: this compound. Its molecular formula is , and it has a molecular weight of approximately 346.38 g/mol. The compound features a pyranocoumarin backbone which is significant for its biological activity.
Anticancer Activity
Research indicates that compounds within the chromene family exhibit notable anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms such as:
- Induction of Apoptosis : Studies have shown that chromene derivatives can activate caspase pathways leading to programmed cell death in various cancer cell lines .
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. The 2H-chromene scaffold is known for its ability to disrupt bacterial cell membranes and inhibit bacterial growth . Specific studies have reported:
- Inhibition of Gram-positive and Gram-negative bacteria : Ethyl (5-methoxy-8,8-dimethyl...) shows effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Antioxidant Activity
Ethyl (5-methoxy...) exhibits antioxidant properties which are crucial in mitigating oxidative stress-related diseases. The presence of methoxy groups in the structure enhances its ability to scavenge free radicals and protect cellular components from oxidative damage .
Summary of Key Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Afifi et al., 2017 | Anticancer | Induced apoptosis in breast cancer cells via caspase activation. |
| Tehrani et al., 2019 | Anticholinesterase | Inhibited acetylcholinesterase activity in vitro. |
| Zhao et al., 2020 | Antimicrobial | Effective against multiple bacterial strains with low MIC values. |
Structure-Activity Relationship (SAR)
The biological activity of ethyl (5-methoxy...) is closely related to its chemical structure. Modifications in the functional groups attached to the chromene core can significantly alter its pharmacological properties:
- Methoxy Substitution : Enhances lipophilicity and bioavailability.
- Dimethyl Groups : Contribute to increased stability and potency against specific targets.
Q & A
Q. How to reconcile contradictory bioactivity data across different cell lines?
- Methodological Answer :
- Cell-Specific Factors : Test permeability (Caco-2 monolayer assay) and efflux (P-gp inhibition) .
- Metabolite Profiling : LC-MS/MS to identify cell-specific metabolites (e.g., esterase-mediated hydrolysis) .
- Transcriptomics : RNA-seq to compare target receptor expression levels across cell lines .
Notes on Evidence Utilization
- Synthesis & Analysis : Key protocols from , and 19.
- Computational Design : ICReDD’s framework () integrated with experimental validation.
- Structural Insights : X-ray data () and substituent effects () guide SAR.
- Contradictions Addressed : Cross-referenced NMR () and degradation studies ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
